
14-Methyltetratriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyltetratriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂ . It is a member of the alkane family, characterized by a straight chain of carbon atoms with a single methyl group attached to the 14th carbon atom. This compound is notable for its high molecular weight and its presence in various natural sources, including cuticular hydrocarbons of insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyltetratriacontane typically involves the alkylation of tetratriacontane with a methylating agent. One common method is the Friedel-Crafts alkylation , where tetratriacontane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve fractional distillation of natural sources such as petroleum or the hydrogenation of unsaturated hydrocarbons . These methods ensure the isolation of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 14-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can undergo reductive cleavage in the presence of strong reducing agents.
Substitution: Halogenation reactions, particularly chlorination and bromination, are common, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or a radical initiator.
Major Products Formed:
Oxidation: Primary alcohols, aldehydes, and carboxylic acids.
Reduction: Cleaved hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
14-Methyltetratriacontane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 14-Methyltetratriacontane is primarily physical rather than chemical. In biological systems, it forms a protective barrier on the surface of insects, preventing desiccation and providing a means of chemical communication . Its hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Tetratriacontane (C₃₄H₇₀): Lacks the methyl group at the 14th position, making it a straight-chain alkane.
12-Methyltetratriacontane: Similar structure but with the methyl group at the 12th position.
20-Methyltetratriacontane: Methyl group attached at the 20th position.
Uniqueness: 14-Methyltetratriacontane is unique due to its specific methylation pattern, which influences its physical properties and biological functions. The position of the methyl group can affect the compound’s melting point, solubility, and interaction with other molecules .
Properties
CAS No. |
81469-07-0 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
14-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-24-26-28-30-32-34-35(3)33-31-29-27-25-23-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3 |
InChI Key |
ABLJIGCAJNDMGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
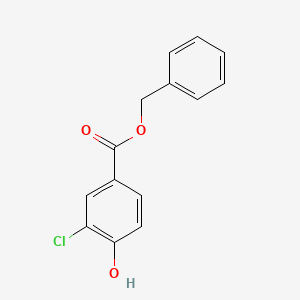

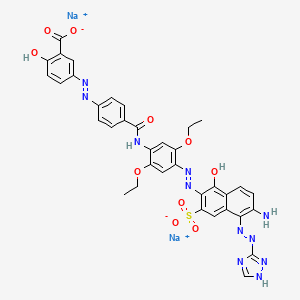
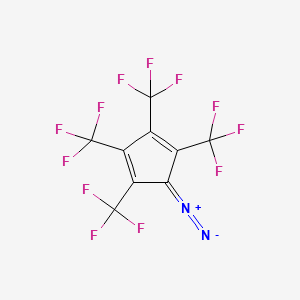

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)


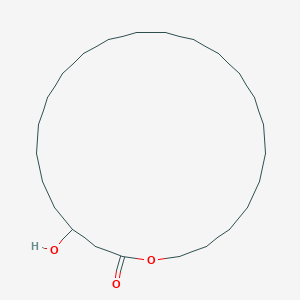
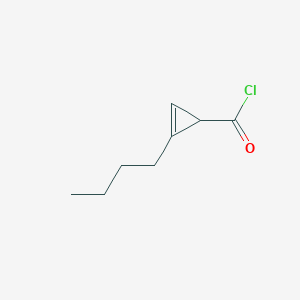
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)
